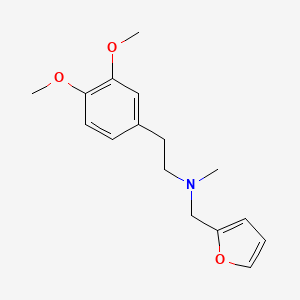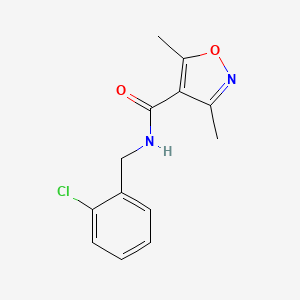![molecular formula C18H18ClFN2O B5000108 11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE](/img/structure/B5000108.png)
11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7310(2),?]TRIDECA-2,4-DIEN-6-ONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE involves multiple steps, starting with the preparation of the 2-chloro-6-fluorophenylmethyl precursor. This precursor is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final tricyclic structure. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biochemical processes.
Comparison with Similar Compounds
Compared to other similar compounds, 11-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-6-ONE stands out due to its unique tricyclic structure and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Similar compounds include other tricyclic structures with different substituents, such as:
- 11-(6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-chloro-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-dien-6-one .
- 2-Chloro-6-fluoroanisole .
These comparisons highlight the unique features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
11-[(2-chloro-6-fluorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-15-3-1-4-16(20)14(15)11-21-8-12-7-13(10-21)17-5-2-6-18(23)22(17)9-12/h1-6,12-13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLUJNPSWQCBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-adamantyl)ethyl]benzenesulfonamide](/img/structure/B5000036.png)
![4-[3-(2,5-dimethylphenoxy)propyl]morpholine](/img/structure/B5000043.png)
![3-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5000044.png)

![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-1-propanone](/img/structure/B5000070.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000078.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)

![3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione]](/img/structure/B5000105.png)
![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)
![N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5000117.png)
![4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B5000126.png)
![4-[(E)-2-(5-bromofuran-2-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B5000142.png)
